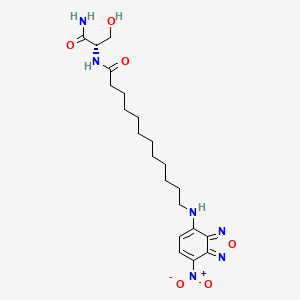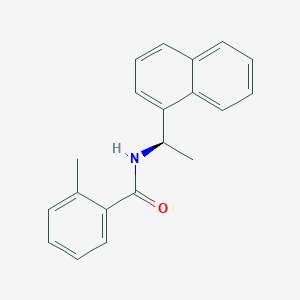![molecular formula C8H10Cl4N2O2 B13821903 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone CAS No. 4556-76-7](/img/structure/B13821903.png)
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is a heterocyclic organic compound with the molecular formula C8H10Cl4N2O2 . It is known for its unique structure, which includes a piperazine ring substituted with dichloroacetyl groups. This compound is used primarily in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with dichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining stringent reaction conditions and using industrial-grade reagents and solvents. The purification of the compound is usually achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dichloroacetyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperazine ring structure allows for binding to specific receptors or enzymes, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Similar structure but with fewer chlorine atoms.
1,4-Bis(dichloroacetyl)piperazine: Another compound with dichloroacetyl groups on a piperazine ring.
Uniqueness
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
4556-76-7 |
|---|---|
Fórmula molecular |
C8H10Cl4N2O2 |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H10Cl4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2 |
Clave InChI |
OSFGXXUNAJQXGH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
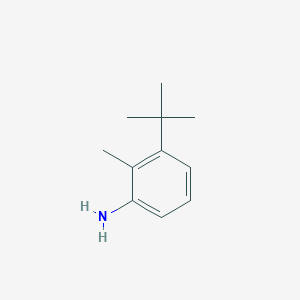
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
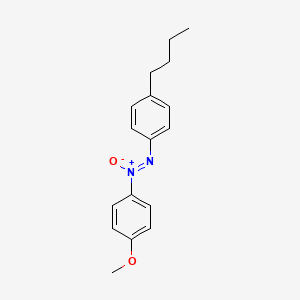
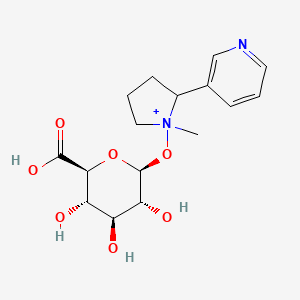
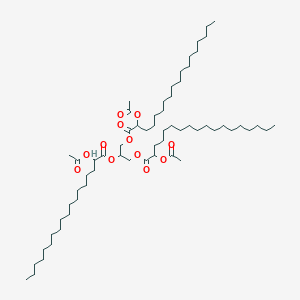
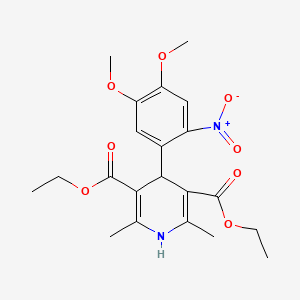


![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
